molecular formula C15H37NO6Si2 B14511199 Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- CAS No. 63365-93-5

Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-

Cat. No.: B14511199
CAS No.: 63365-93-5
M. Wt: 383.63 g/mol
InChI Key: FHICIQPWGMGPQQ-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-: is an organosilicon compound characterized by the presence of both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- typically involves the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- undergoes a variety of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and solvent conditions.

Major Products:

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxanes and water.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials. Its ability to form stable siloxane bonds makes it valuable in the development of coatings, adhesives, and sealants.

Biology and Medicine: In biological research, this compound is utilized in the functionalization of surfaces for biosensors and diagnostic devices. Its biocompatibility and ability to form stable bonds with biomolecules make it suitable for various biomedical applications.

Industry: Industrially, Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is employed in the production of specialty chemicals, including water-repellent coatings and surface modifiers. Its versatility and reactivity make it a key component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane linkages. This process is facilitated by the presence of catalysts and controlled reaction conditions. The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of stable siloxane networks.

Comparison with Similar Compounds

  • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
  • Silanamine, 1,1,1-triethoxy-N-(trimethylsilyl)-
  • Silanamine, 1,1,1-trimethyl-N,N-diphenyl-

Comparison: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. The presence of both silane and amine functionalities enhances its reactivity and versatility, making it suitable for diverse applications in materials science and industrial chemistry.

Properties

CAS No.

63365-93-5

Molecular Formula

C15H37NO6Si2

Molecular Weight

383.63 g/mol

IUPAC Name

N,N-bis(triethoxysilyl)propan-1-amine

InChI

InChI=1S/C15H37NO6Si2/c1-8-15-16(23(17-9-2,18-10-3)19-11-4)24(20-12-5,21-13-6)22-14-7/h8-15H2,1-7H3

InChI Key

FHICIQPWGMGPQQ-UHFFFAOYSA-N

Canonical SMILES

CCCN([Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC

Origin of Product

United States

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